molecular formula C11H13F3N2O3S B2872788 2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1234796-76-9

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2872788
CAS No.: 1234796-76-9
M. Wt: 310.29
InChI Key: ZMINVHBVKKFNDL-UHFFFAOYSA-N
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Description

The compound “2-(4-(methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide” is a complex organic molecule. It contains a phenyl ring, which is a common structure in many organic compounds, and a trifluoroethyl group, which is often used in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of a compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, one study found that a similar compound, 2-(2,2,2-trifluoroethyl)benzoxazoles, could be synthesized by reacting o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its boiling point and critical temperature could be determined using thermodynamic property data .

Scientific Research Applications

Lead Development of Thiazolylsulfonamides

A study on the development of thiazolylsulfonamides, structurally related to pritelivir, explored their use as inhibitors of human carbonic anhydrase isoforms. These enzymes are involved in numerous physiological and pathological processes, including cancer, obesity, epilepsy, and glaucoma. The research demonstrated that these compounds showed low nanomolar inhibition values across different isoforms of carbonic anhydrase, indicating their potential as drug candidates for treating various diseases (Carta et al., 2017).

Aldose Reductase Inhibitors with Antioxidant Activity

Another study focused on the synthesis and evaluation of substituted benzenesulfonamides as aldose reductase inhibitors, which have implications for managing long-term diabetic complications. The compounds synthesized demonstrated significant inhibitory activity and potent antioxidant potential, highlighting their therapeutic potential in diabetes management (Alexiou & Demopoulos, 2010).

Crystal Structure Analysis

Research on the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide provided insights into the molecular configuration and potential pharmacological applications of sulfonamide derivatives. Sulfonamides are widely used as antibacterial agents, and understanding their crystal structure can inform the development of new therapeutic agents (Cai et al., 2009).

Mefluidide Protection in Crop Plants

The study on Mefluidide, a compound structurally similar to 2-(4-(methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, explored its capacity to protect chilling-sensitive plants from temperature stress. This research indicates the compound's utility beyond pharmacological applications, demonstrating its potential as an agricultural tool (Tseng & Li, 1984).

Oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides

Another study examined the oxidation reactions of sulfonamides, contributing to the understanding of their chemical properties and potential modifications for enhanced pharmacological activity. The research findings are relevant for designing sulfonamide-based drugs with improved efficacy and safety profiles (Rozentsveig et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is similar to 2,2,2-Trifluoroethyl Methacrylate, it could be a skin irritant and flammable .

Properties

IUPAC Name

2-[4-(methanesulfonamido)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c1-20(18,19)16-9-4-2-8(3-5-9)6-10(17)15-7-11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINVHBVKKFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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